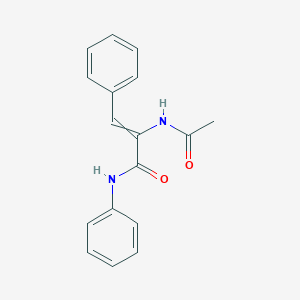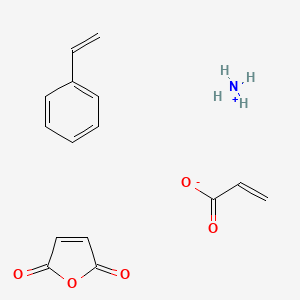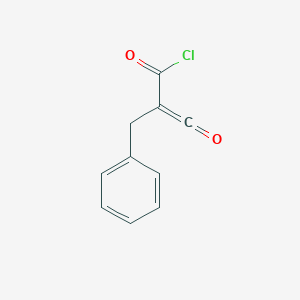
2-Benzyl-3-oxoprop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-oxoprop-2-enoyl chloride: is an organic compound with the molecular formula C10H9ClO2 It is a derivative of benzyl chloride and is characterized by the presence of a benzyl group attached to a 3-oxoprop-2-enoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-oxoprop-2-enoyl chloride can be achieved through several methods. One common approach involves the reaction of benzyl chloride with acryloyl chloride in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, with precise control over temperature and pressure to optimize yield and purity. The use of advanced purification techniques, such as distillation or recrystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-oxoprop-2-enoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are often used.
Substitution: Nucleophiles like ammonia (NH), ethanol (CHOH), or sodium hydroxide (NaOH) can be employed.
Major Products:
Oxidation: Benzyl carboxylic acids or benzyl ketones.
Reduction: Benzyl alcohols or benzyl alkanes.
Substitution: Benzyl amines or benzyl ethers.
Scientific Research Applications
2-Benzyl-3-oxoprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-oxoprop-2-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzyl group can stabilize intermediates through resonance, while the 3-oxoprop-2-enoyl chloride moiety can participate in various chemical transformations. The compound can interact with molecular targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions, leading to changes in their activity or function.
Comparison with Similar Compounds
Benzyl chloride: A simpler compound with a benzyl group attached to a chloride atom.
Acryloyl chloride: Contains a similar 3-oxoprop-2-enoyl chloride moiety but lacks the benzyl group.
Benzyl alcohol: A reduction product of benzyl chloride with a hydroxyl group instead of a chloride.
Uniqueness: 2-Benzyl-3-oxoprop-2-enoyl chloride is unique due to the combination of the benzyl group and the 3-oxoprop-2-enoyl chloride moiety, which imparts distinct reactivity and potential applications. The presence of both functional groups allows for a wide range of chemical transformations and interactions with various molecular targets.
Properties
CAS No. |
57421-93-9 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.61 g/mol |
InChI |
InChI=1S/C10H7ClO2/c11-10(13)9(7-12)6-8-4-2-1-3-5-8/h1-5H,6H2 |
InChI Key |
VEVYVIJZKYKZFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=C=O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1-oxo-1H-pyrimido[1,2-A]quinoline-2-carboxylic acid](/img/structure/B14623602.png)
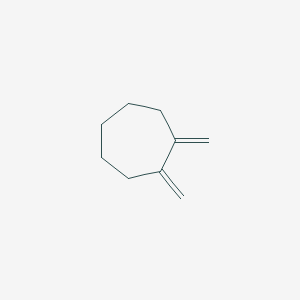

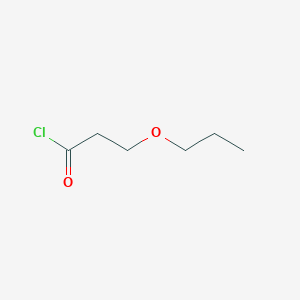
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]thio]methyl]sulfonyl]-](/img/structure/B14623620.png)

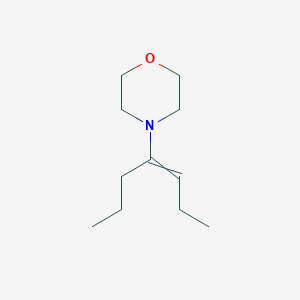

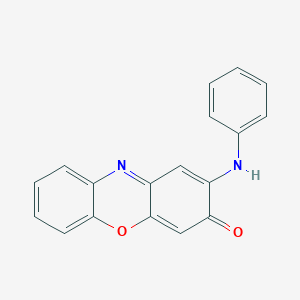
![1-[4-(Dodecylsulfanyl)phenyl]ethan-1-one](/img/structure/B14623660.png)

